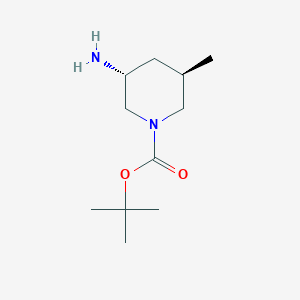
3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C12H18ClNO2 . It is a powder that is stored at room temperature .
Physical And Chemical Properties Analysis
“3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride” has a molecular weight of 243.73 . It is a powder that is stored at room temperature .Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride involves the reaction of 2,4-dimethylbenzaldehyde with nitroethane to form 2,4-dimethyl-β-nitrostyrene. This compound is then reduced to 2,4-dimethylamphetamine, which is subsequently reacted with ethyl acetoacetate to form 3-amino-4-(2,4-dimethylphenyl)butanoic acid. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "nitroethane", "sodium borohydride", "ethyl acetoacetate", "ammonium acetate", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2,4-dimethylbenzaldehyde with nitroethane in the presence of ammonium acetate to form 2,4-dimethyl-β-nitrostyrene.", "Step 2: Reduction of 2,4-dimethyl-β-nitrostyrene using sodium borohydride to form 2,4-dimethylamphetamine.", "Step 3: Reaction of 2,4-dimethylamphetamine with ethyl acetoacetate in the presence of acetic acid to form 3-amino-4-(2,4-dimethylphenyl)butanoic acid.", "Step 4: Addition of hydrochloric acid to the final product to form the hydrochloride salt of 3-amino-4-(2,4-dimethylphenyl)butanoic acid." ] } | |
CAS RN |
2408969-03-7 |
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



